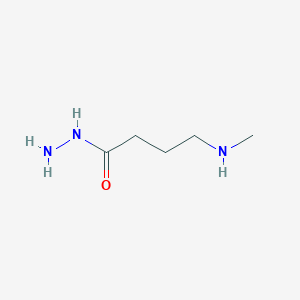

4-(Methylamino)butanehydrazide

Description

4-(Methylamino)butanehydrazide is a hydrazide derivative characterized by a butane chain substituted with a methylamino group (-NHCH₃) and a hydrazide (-CONHNH₂) moiety. This compound is primarily utilized in materials science and medicinal chemistry due to its ability to functionalize carbon-based nanomaterials and serve as a precursor for bioactive molecules. Its synthesis typically involves condensation reactions, such as the coupling of hydrazine with carbonyl intermediates under controlled conditions .

Properties

Molecular Formula |

C5H13N3O |

|---|---|

Molecular Weight |

131.18 g/mol |

IUPAC Name |

4-(methylamino)butanehydrazide |

InChI |

InChI=1S/C5H13N3O/c1-7-4-2-3-5(9)8-6/h7H,2-4,6H2,1H3,(H,8,9) |

InChI Key |

JUDKQHGIGZDNFP-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCC(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)butanehydrazide typically involves the reaction of 4-(methylamino)butanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{CH}_3\text{NH(CH}_2\text{)}_3\text{COOH} + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{NH(CH}_2\text{)}_3\text{CONHNH}_2 ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)butanehydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-(Methylamino)butanehydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylamino)butanehydrazide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through pathways involving hydrazide and amine functionalities.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-(Pyrene-4-yl)butanehydrazide

- Structure: Replaces the methylamino group with a pyrene moiety.

- Applications: Used to functionalize carbon nano-onions (CNOs), enhancing their dispersion in water and electrochemical performance. Pyr-CNOs demonstrate superior stability compared to oxidized CNOs, making them ideal for energy storage applications .

- Key Difference: The pyrene group introduces aromaticity and π-π stacking interactions, absent in 4-(methylamino)butanehydrazide, which relies on polar functional groups for solubility.

N'-(2-Hydroxybenzylidene)-4-(1H-indole-3-yl)butanehydrazide

- Structure : Features a hydrazone Schiff base with an indole substituent.

- Bioactivity: Exhibits cytotoxic activity against lung (A549) and breast (MCF7) cancer cell lines when complexed with diorganotin(IV) metals. The indole group enhances DNA intercalation, while the hydrazone moiety facilitates metal coordination .

- Key Difference: Unlike this compound, this compound’s bioactivity is metal-dependent, leveraging tin(IV) for selective cancer cell targeting.

4-(Dimethylamino)benzohydrazide

- Structure: Contains a benzohydrazide core with a dimethylamino (-N(CH₃)₂) group.

- Properties: Demonstrates strong hydrogen-bonding networks in its crystal structure, influencing solubility and stability. It is a precursor for heterocyclic compounds but lacks the aliphatic chain present in this compound .

- Key Difference: The aromatic benzohydrazide structure reduces flexibility compared to the butane chain in this compound, impacting its interaction with nanomaterials.

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(propan-2-ylidene)butanehydrazide

- Structure : Incorporates an isoindole dione ring and an isopropylidene group.

- Bioactivity : Shows anticonvulsant properties in animal models, attributed to the isoindole moiety’s ability to modulate neuronal ion channels .

- Key Difference: The isoindole ring introduces rigid planar geometry, contrasting with the linear aliphatic structure of this compound.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Key Functional Groups | Primary Applications | Notable Properties |

|---|---|---|---|

| This compound | -NHCH₃, -CONHNH₂ | Nanomaterial functionalization | Aqueous stability, polar interactions |

| 4-(Pyrene-4-yl)butanehydrazide | Pyrene, -CONHNH₂ | Electrode materials | π-π stacking, high dispersion |

| N'-(2-Hydroxybenzylidene)-4-(indole) | Indole, hydrazone | Anticancer agents | Metal coordination, DNA intercalation |

| 4-(Dimethylamino)benzohydrazide | -N(CH₃)₂, benzohydrazide | Crystal engineering | Hydrogen bonding, rigidity |

Key Research Findings

- Medicinal Chemistry : Hydrazide derivatives with aromatic substituents (e.g., indole, pyrene) exhibit enhanced bioactivity due to improved binding affinity and structural rigidity .

- Structural Insights: The dimethylamino group in benzohydrazides increases lattice energy (DFT-calculated: −452.3 kJ/mol) compared to methylamino analogs, affecting crystallization behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.